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Compound of Interest

Compound Name:
2-chloro-N-ethyl-N-

phenylacetamide

CAS No.: 39086-61-8

Cat. No.: B1593822

Get Quote

CAS: 13504-27-3 | Molecular Formula: C₁₀H₁₂ClNO[1]

Executive Summary
This technical guide analyzes 2-chloro-N-ethyl-N-phenylacetamide, a critical electrophilic

intermediate in organic synthesis.[1] Unlike its primary amide counterparts, the N-ethyl

substitution eliminates intermolecular hydrogen bonding, significantly altering its solubility

profile and lipophilicity.[1] This molecule serves as a linchpin in the synthesis of 1-ethyl-2-

oxindole via the Stollé synthesis, a key scaffold in the development of dopaminergic agonists

(e.g., Ropinirole analogs) and kinase inhibitors.[1]

Molecular Architecture & Physicochemical Profile[1]
[2]
The reactivity of 2-chloro-N-ethyl-N-phenylacetamide is defined by two competing

electrophilic sites: the carbonyl carbon and the
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-chlorine bearing carbon.[1] The N-ethyl group provides steric bulk and lipophilicity, making this
intermediate particularly suitable for traversing lipid bilayers in biological assays compared to
its N-H analogs.[1]

Physicochemical Data Table
Property Value / Description Structural Implication

Molecular Weight 197.66 g/mol

Fragment-based drug

discovery compliant (MW <

300).[1]

Physical State Viscous Oil / Low-Melting Solid

N-substitution disrupts amide

H-bonding networks, lowering

MP relative to 2-chloro-N-

phenylacetamide (MP: 136°C).

[1]

LogP (Predicted) ~2.1 - 2.5

Moderate lipophilicity; suitable

for CNS-targeted precursor

synthesis.[1]

Reactivity Class -Haloacetamide

Potent alkylating agent (S_N2)

and electrophile for Friedel-

Crafts cyclization.[1]

Solubility DCM, Toluene, EtOAc

High solubility in aprotic

organic solvents; poor water

solubility.

Synthetic Routes & Process Optimization
The synthesis of 2-chloro-N-ethyl-N-phenylacetamide follows a standard Schotten-Baumann

acylation protocol.[1] However, strict temperature control is required to prevent hydrolysis of the

acyl chloride and minimize bis-acylation byproducts.[1]

Optimized Protocol: Acylation of N-Ethylaniline
Reagents:

N-Ethylaniline (1.0 eq)[1]
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Chloroacetyl chloride (1.1 eq)[1]

Base: Triethylamine (Et₃N) or K₂CO₃ (1.2 eq)[1]

Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

Preparation: Dissolve N-ethylaniline (1.0 eq) and Et₃N (1.2 eq) in anhydrous DCM (10 mL/g

amine) under an inert atmosphere (N₂ or Ar).

Thermal Control: Cool the reaction vessel to 0°C using an ice/salt bath. The reaction is highly

exothermic.[1]

Addition: Add chloroacetyl chloride (1.1 eq) dropwise over 30–60 minutes. Maintain internal

temperature < 5°C to prevent thermal decomposition.[1]

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours.

Monitor via TLC (Silica; Hexane:EtOAc 4:1) for the disappearance of the amine.

Workup:

Quench with ice-cold water.[1]

Wash organic layer with 1M HCl (to remove unreacted amine) followed by sat.[1] NaHCO₃

(to remove acid).[1]

Dry over MgSO₄ and concentrate in vacuo.

Purification: If the product is an oil, high-vacuum distillation or column chromatography

(SiO₂) is recommended.[1]
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Critical Insight: The use of N-ethylaniline prevents the formation of "dimeric" byproducts often

seen with primary anilines (where the amide nitrogen can react again). However, moisture

control is paramount to avoid hydrolyzing the chloroacetyl chloride into chloroacetic acid.

Reactivity & Synthetic Utility: The Stollé Synthesis
The most high-value application of this molecule is the intramolecular Friedel-Crafts alkylation,

known as the Stollé synthesis.[1] This pathway cyclizes the molecule to form 1-ethyl-2-

oxindole, a core pharmacophore.[1]

Mechanism of Action[3][4][5][6][7][8]
Complexation: The Lewis Acid (AlCl₃) coordinates with the chlorine atom, enhancing the

electrophilicity of the

-carbon.

Electrophilic Attack: The aromatic ring attacks the activated methylene carbon.[1]

Aromatization: Loss of a proton restores aromaticity, yielding the oxindole ring.[1]

Visualization: Synthesis & Cyclization Pathway
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Reaction Conditions

N-Ethylaniline
+ Chloroacetyl Chloride

2-chloro-N-ethyl-
N-phenylacetamide
(Target Molecule)

 Acylation
(0°C, DCM, Et3N) Lewis Acid Complex

[R-N-C(=O)-CH2...Cl...AlCl3]

 + AlCl3
(Melt or PhCl) 1-Ethyl-2-oxindole

(Pharmacophore)

 Intramolecular
Friedel-Crafts

(- HCl) 

Stollé Synthesis:
Requires >1 eq AlCl3

Temp: 100-160°C

Click to download full resolution via product page

Figure 1: Synthetic workflow from precursors to the biologically active oxindole scaffold via the

Stollé cyclization.

Analytical Characterization (Predicted)
For validation of the synthesized intermediate, the following spectral signatures are diagnostic:

¹H NMR (400 MHz, CDCl₃):

7.20–7.50 (m, 5H): Aromatic protons (Phenyl group).[1]

3.85 (s, 2H): Chloromethyl group (-CH₂Cl).[1] Distinctive singlet.

3.75 (q, J=7.2 Hz, 2H): Methylene of the N-ethyl group.[1]

1.15 (t, J=7.2 Hz, 3H): Methyl of the N-ethyl group.[1]

IR Spectroscopy:

1660–1680 cm⁻¹: Amide Carbonyl (C=O) stretch.[1] (Shifted lower than simple ketones

due to amide resonance).[1]

No N-H stretch: Absence of bands at 3300 cm⁻¹ confirms full substitution.[1]

Safety & Handling Protocols
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As an

-haloacetamide, this compound is classified as a potent alkylating agent.[1] It possesses high
reactivity toward nucleophilic residues (cysteine, lysine) in proteins, leading to potential
sensitization.[1]

Hazard Identification (GHS Standards)
H315: Causes skin irritation.[1]

H317: May cause an allergic skin reaction (Sensitizer).[1]

H319: Causes serious eye irritation.[1][2]

Handling Procedures
Containment: All weighing and transfers must occur within a certified chemical fume hood.

PPE: Double nitrile gloves are mandatory.[1] The lipophilic nature of the N-ethyl group

facilitates skin absorption.[1]

Decontamination: Spills should be treated with a solution of dilute ammonia or 10% sodium

thiosulfate to nucleophilically displace the chloride and deactivate the alkylating potential

before disposal.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. caelo.de [caelo.de]

To cite this document: BenchChem. [Technical Monograph: 2-Chloro-N-ethyl-N-
phenylacetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593822/docs#technical-monograph-2-chloro-n-
ethyl-n-phenylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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